1-benzyl-N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-BENZYL-N~4~-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound featuring a pyrazolo[3,4-b]pyridine core
Preparation Methods
The synthesis of 1-BENZYL-N~4~-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, starting from commercially available precursors. The synthetic route typically includes the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This is achieved through a series of cyclization reactions involving appropriate starting materials such as 5-bromo-1H-pyrazolo[3,4-b]pyridine.
Functional Group Modifications:
Final Assembly: The final step involves the coupling of the pyrazolo[3,4-b]pyridine core with the carboxamide moiety under specific reaction conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-BENZYL-N~4~-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-BENZYL-N~4~-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-BENZYL-N~4~-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-BENZYL-N~4~-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
1-(3-Methyl-1H-pyrazol-4-yl)ethanone: This compound shares the pyrazole core but lacks the complex substituents present in the target compound.
Indole Derivatives: These compounds have a similar aromatic structure and are known for their diverse biological activities.
Properties
Molecular Formula |
C22H24N6O |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
1-benzyl-N-(1-ethyl-3-methylpyrazol-4-yl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H24N6O/c1-5-27-13-19(15(3)25-27)24-22(29)18-11-14(2)23-21-20(18)16(4)26-28(21)12-17-9-7-6-8-10-17/h6-11,13H,5,12H2,1-4H3,(H,24,29) |
InChI Key |
AYHZOOVVLPXUDA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)NC(=O)C2=C3C(=NN(C3=NC(=C2)C)CC4=CC=CC=C4)C |
Origin of Product |
United States |
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